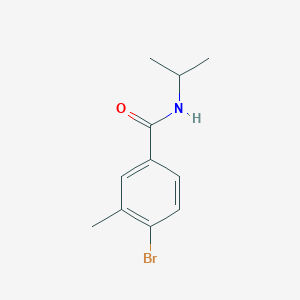

N-Isopropyl 4-bromo-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUOCIGDCALEAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674342 | |

| Record name | 4-Bromo-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-77-0 | |

| Record name | 4-Bromo-3-methyl-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Isopropyl 4 Bromo 3 Methylbenzamide

Retrosynthetic Analysis of N-Isopropyl 4-bromo-3-methylbenzamide (B61047): Key Disconnections and Precursor Identification

A retrosynthetic analysis of N-Isopropyl 4-bromo-3-methylbenzamide reveals two primary disconnections that lead to readily available starting materials. The most logical disconnection is at the amide bond, a common and reliable bond formation in organic synthesis. This C-N bond cleavage points to isopropylamine (B41738) and 4-bromo-3-methylbenzoic acid as the immediate precursors.

A further disconnection of the 4-bromo-3-methylbenzoic acid precursor can be envisioned in two ways. The C-Br bond can be disconnected, suggesting a regioselective bromination of 3-methylbenzoic acid. Alternatively, the C-C bond of the methyl group could be disconnected, implying a methylation of a 4-bromobenzoic acid derivative. The former is generally a more common and direct approach. Therefore, the key precursors identified through this analysis are 3-methylbenzoic acid and isopropylamine.

Optimized Synthetic Routes for this compound

Amide Bond Formation Strategies for the N-Isopropyl Moiety

The final step in the synthesis of this compound is the formation of the amide bond between 4-bromo-3-methylbenzoic acid and isopropylamine. Several reliable methods can be employed for this transformation.

One of the most common and efficient methods involves the conversion of the carboxylic acid to a more reactive acyl chloride. 4-bromo-3-methylbenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 4-bromo-3-methylbenzoyl chloride. This highly reactive acyl chloride can then be reacted with isopropylamine in the presence of a base, like triethylamine (B128534) or pyridine, to afford the desired this compound in high yield.

Alternatively, direct coupling of the carboxylic acid with isopropylamine can be achieved using various coupling agents. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also effective for this transformation.

A one-pot synthesis is also a viable option, where 4-bromo-3-methylbenzoic acid is treated with a coupling agent and isopropylamine in a single reaction vessel, simplifying the experimental procedure.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, Isopropylamine, Base | High reactivity, generally high yields | Requires an extra step, harsh reagents |

| Carbodiimide Coupling | DCC or EDC, HOBt (optional), Isopropylamine | Milder conditions, good yields | Formation of urea (B33335) byproducts, potential for racemization in chiral substrates |

| Phosphonium Salt Coupling | PyBOP, Isopropylamine, Base | High efficiency, low side reactions | Higher cost of reagents |

Regioselective Bromination Techniques for the Benzene (B151609) Ring

The key to a successful synthesis is the regioselective introduction of the bromine atom at the 4-position of 3-methylbenzoic acid. The methyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. In this case, the directing effects of the two substituents are cooperative, both favoring substitution at the position para to the methyl group and meta to the carboxylic acid group.

Electrophilic aromatic bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, is a standard method. The reaction is typically carried out in a suitable solvent like acetic acid. The steric hindrance from the adjacent methyl group further favors the substitution at the less hindered para position. Other brominating agents, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, can also be employed for a more controlled and selective bromination.

Methods for Introducing the Methyl Group at the Benzene Ring

While the primary retrosynthetic route involves the bromination of 3-methylbenzoic acid, an alternative, though less direct, approach would be to introduce the methyl group onto a 4-bromobenzoic acid derivative. This could potentially be achieved through a Friedel-Crafts alkylation of 4-bromobenzoic acid. However, Friedel-Crafts reactions are often plagued by issues such as polysubstitution and carbocation rearrangements, and the deactivating effect of the carboxylic acid and bromo groups would make this reaction challenging. A more controlled approach would involve the conversion of a suitable functional group, such as a formyl or acetyl group, at the 3-position into a methyl group, but this would add several steps to the synthesis. Therefore, the route starting from 3-methylbenzoic acid is generally preferred for its efficiency.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of both chemoselectivity and regioselectivity.

Regioselectivity is paramount during the bromination step. As discussed, the directing effects of the methyl and carboxyl groups on the benzene ring are crucial for obtaining the desired 4-bromo-3-methylbenzoic acid isomer. The activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxyl group work in concert to favor bromination at the 4-position. Careful control of reaction conditions, such as temperature and catalyst, can further enhance the selectivity and minimize the formation of other isomers.

Chemoselectivity becomes a key consideration during the amide bond formation. The coupling reagents or activating agents must selectively activate the carboxylic acid group without reacting with the bromo or methyl substituents on the aromatic ring. Fortunately, most modern amidation methods are highly chemoselective towards carboxylic acids. When using the acyl chloride route, the reaction conditions for the amidation step are typically mild enough not to affect the other functional groups.

Development of Novel Catalytic Systems for this compound Preparation

While traditional stoichiometric methods for amide bond formation are reliable, there is a growing interest in the development of catalytic methods to improve atom economy and reduce waste. Several catalytic systems have been developed for the direct amidation of carboxylic acids. These often involve transition metal catalysts or boronic acid-based catalysts that can activate the carboxylic acid under milder conditions.

For the synthesis of this compound, a potential area of research would be the application of these novel catalytic systems. For instance, a ruthenium-based catalyst could potentially facilitate the direct coupling of 4-bromo-3-methylbenzoic acid with isopropylamine. Similarly, boronic acid catalysts have shown promise in promoting amidation reactions. The development of a specific and highly efficient catalytic system for this particular transformation would represent a significant advancement in the synthesis of this and related substituted benzamides.

| Catalyst Type | Example | Potential Advantages | Current Limitations |

|---|---|---|---|

| Transition Metal Catalysts | Ruthenium or Titanium complexes | High turnover numbers, potential for lower reaction temperatures | Catalyst cost and sensitivity, potential for metal contamination |

| Boronic Acid Catalysts | Arylboronic acids | Milder conditions, often metal-free | Substrate scope can be limited, may require dehydrating conditions |

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, this involves a critical evaluation of starting materials, reagents, solvents, and reaction conditions to enhance safety, efficiency, and environmental benignity.

The synthesis of this compound is a two-step process: the synthesis of the key intermediate, 4-bromo-3-methylbenzoic acid, followed by its amidation with isopropylamine. This section will delve into sustainable alternatives for both of these critical transformations.

Greener Synthesis of 4-bromo-3-methylbenzoic acid

The traditional synthesis of 4-bromo-3-methylbenzoic acid often involves methods with significant environmental drawbacks. One common route is the diazotization of 4-amino-3-methylbenzoic acid followed by a Sandmeyer reaction using cuprous bromide and hydrobromic acid. This process utilizes hazardous reagents such as sodium nitrite (B80452) and strong acids, generating considerable waste.

In pursuit of a more sustainable pathway, several greener bromination techniques for aromatic compounds can be adapted for the synthesis of 4-bromo-3-methylbenzoic acid, likely starting from m-toluic acid. These methods focus on replacing hazardous brominating agents and minimizing waste.

Alternative Brominating Systems:

Bromide/Bromate (B103136) Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provides a solid, stable, and less hazardous alternative to liquid bromine. This system generates bromine in situ, allowing for better control of the reaction and reducing the risks associated with handling and transporting elemental bromine. The primary byproduct is benign sodium chloride. chemindigest.com

N-Bromosuccinimide (NBS) with a Catalyst: The use of N-bromosuccinimide as a brominating agent is a well-established, safer alternative to liquid bromine. To further enhance its green credentials, the reaction can be performed with a catalytic amount of an organic acid, such as mandelic acid, in an aqueous solvent system at room temperature. This approach offers high regioselectivity and avoids the use of harsh metal-based catalysts. nsf.gov

Hydrogen Peroxide and Hydrogen Bromide: This system offers a greener route by utilizing hydrogen peroxide as the oxidant to generate bromine from hydrogen bromide. The primary byproduct is water, making this a highly atom-economical and environmentally friendly option. This method can be implemented in a continuous-flow microreactor, which enhances safety and control over the reaction. researchgate.net

Enzymatic Bromination:

The use of enzymes, specifically halogenases, presents a highly selective and environmentally benign approach to bromination. These biocatalysts operate under mild conditions (neutral pH and ambient temperature) in aqueous media. acs.orgfrontiersin.orgnih.govacs.org While a specific halogenase for the direct synthesis of 4-bromo-3-methylbenzoic acid is not yet commercially available, the ongoing research in enzyme engineering holds promise for developing biocatalysts tailored for this transformation. The key advantage of enzymatic methods is their exceptional regio- and stereoselectivity, which can simplify purification processes and reduce waste. researchgate.net

Table 1: Comparison of Bromination Methods for Aromatic Compounds

| Method | Brominating Agent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Conventional (e.g., Sandmeyer) | NaNO₂, CuBr, HBr | Well-established | Use of hazardous reagents, significant waste generation |

| Bromide/Bromate Couple | NaBr/NaBrO₃ | Solid, stable reagent; in situ generation of Br₂; benign byproducts | Requires acidic conditions |

| Catalytic NBS | NBS/Mandelic Acid | Safer than Br₂; high regioselectivity; mild conditions | NBS can be a source of succinimide (B58015) waste |

| H₂O₂/HBr | H₂O₂, HBr | Water as the main byproduct; high atom economy | Requires handling of corrosive HBr |

| Enzymatic Halogenation | Halogenase enzyme | High selectivity; mild, aqueous conditions; environmentally benign | Enzyme availability and stability can be limiting |

Sustainable Amide Bond Formation

The second step, the formation of the amide bond between 4-bromo-3-methylbenzoic acid and isopropylamine, also has greener alternatives to traditional methods that often employ stoichiometric amounts of coupling reagents, leading to significant waste. rsc.org

Catalytic Direct Amidation:

Direct catalytic amidation, where a carboxylic acid and an amine react to form an amide with the elimination of water, is a highly atom-economical approach. scribd.comias.ac.in Various catalysts can facilitate this transformation under greener conditions:

Organocatalysts: Boronic acid derivatives, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid, have been shown to be highly active catalysts for direct amidation at room temperature. These metal-free catalysts are attractive from both an environmental and a cost perspective. nsf.gov

Metal Catalysts: While some metal catalysts can be toxic, the development of catalysts based on abundant and less toxic metals is an active area of research. These catalysts can enable amide formation under milder conditions and with lower catalyst loadings. researchgate.net

Enzymatic Amidation:

Enzymatic synthesis of amides offers a powerful and sustainable alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly effective in catalyzing the amidation of carboxylic acids and amines. acs.orgacs.org These reactions can be carried out in greener solvents or even under solvent-free conditions. rsc.org

Key advantages of enzymatic amidation include:

High Selectivity: Enzymes can distinguish between different functional groups, often eliminating the need for protecting groups.

Mild Reaction Conditions: Reactions are typically run at or near room temperature and pressure, reducing energy consumption.

Biodegradability: Enzymes are biodegradable catalysts, minimizing their environmental impact.

A sustainable enzymatic approach would involve the reaction of 4-bromo-3-methylbenzoic acid with isopropylamine in the presence of an immobilized lipase, such as Novozym 435 (immobilized CALB), in a green solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). acs.orgrsc.org The removal of water, a byproduct of the reaction, can be achieved using molecular sieves or by performing the reaction under vacuum to drive the equilibrium towards product formation.

Table 2: Comparison of Amidation Methods

| Method | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Conventional Coupling | Carboxylic acid, amine, stoichiometric coupling agent (e.g., DCC) | High yields, broad substrate scope | Poor atom economy, significant waste |

| Catalytic Direct Amidation | Carboxylic acid, amine, catalyst (organo- or metal-based) | High atom economy, reduced waste | May require higher temperatures or specific catalysts |

| Enzymatic Amidation | Carboxylic acid, amine, lipase (e.g., CALB) | High selectivity, mild conditions, biodegradable catalyst, use of green solvents | Enzyme cost and stability can be concerns; water removal may be necessary |

Advanced Spectroscopic and Structural Characterization of N Isopropyl 4 Bromo 3 Methylbenzamide

High-Resolution Spectroscopic Techniques for Elucidating N-Isopropyl 4-bromo-3-methylbenzamide (B61047) Structure

Spectroscopic analysis is fundamental to the structural determination of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information, enabling a comprehensive assignment of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) correlation experiments, allows for the unambiguous assignment of every proton and carbon atom in N-Isopropyl 4-bromo-3-methylbenzamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide N-H proton, the isopropyl group's methine and methyl protons, and the methyl group attached to the benzene (B151609) ring. The predicted chemical shifts (δ) and coupling constants (J) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide N-H | ~ 7.9 - 8.2 | Broad Singlet | - |

| Aromatic H-6 | ~ 7.75 | Doublet | ~ 8.2 |

| Aromatic H-2 | ~ 7.60 | Singlet | - |

| Aromatic H-5 | ~ 7.45 | Doublet | ~ 8.2 |

| Isopropyl CH | ~ 4.25 | Septet | ~ 6.8 |

| Aromatic CH₃ | ~ 2.40 | Singlet | - |

| Isopropyl (CH₃)₂ | ~ 1.25 | Doublet | ~ 6.8 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The presence of the electron-withdrawing bromine atom and the amide group, along with the electron-donating methyl group, results in a characteristic distribution of signals for the aromatic carbons. The carbonyl carbon of the amide group typically appears significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~ 167.5 |

| Aromatic C-4 (C-Br) | ~ 138.0 |

| Aromatic C-1 | ~ 135.5 |

| Aromatic C-3 (C-CH₃) | ~ 132.0 |

| Aromatic C-6 | ~ 129.5 |

| Aromatic C-2 | ~ 127.0 |

| Aromatic C-5 | ~ 124.0 |

| Isopropyl CH | ~ 42.0 |

| Isopropyl (CH₃)₂ | ~ 22.5 |

| Aromatic CH₃ | ~ 20.0 |

2D-NMR Spectroscopy: To confirm these assignments, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between the coupled protons, notably between the isopropyl CH and (CH₃)₂ protons, and between the aromatic H-5 and H-6 protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The key functional groups in this compound—the secondary amide, the substituted benzene ring, and the alkyl groups—give rise to characteristic vibrational bands.

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3250 (strong, sharp) | 3300 - 3250 (weak) |

| C-H (Aromatic) | Stretching | 3100 - 3000 (medium) | 3100 - 3000 (strong) |

| C-H (Aliphatic) | Stretching | 2970 - 2850 (strong) | 2970 - 2850 (strong) |

| C=O (Amide I) | Stretching | 1650 - 1630 (strong) | 1650 - 1630 (medium) |

| N-H Bend (Amide II) | Bending | 1560 - 1540 (strong) | 1560 - 1540 (weak) |

| C=C (Aromatic) | Stretching | 1600, 1475 (medium, sharp) | 1600, 1475 (strong) |

| C-N (Amide) | Stretching | 1260 - 1240 (medium) | 1260 - 1240 (medium) |

| C-Br | Stretching | 650 - 550 (medium-strong) | 650 - 550 (strong) |

The strong N-H and C=O stretching bands in the IR spectrum are definitive indicators of the secondary amide group. The positions of the aromatic C=C stretching and C-H bending bands provide information about the substitution pattern of the benzene ring. Raman spectroscopy complements the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-Br bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄BrNO), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

The calculated exact mass for the monoisotopic molecular ion [M]⁺ is 255.0259 for the ⁷⁹Br isotope and 257.0238 for the ⁸¹Br isotope.

Electron ionization mass spectrometry would also reveal characteristic fragmentation patterns that help to confirm the structure. Key fragmentation pathways would likely include:

Alpha-cleavage: Loss of a methyl radical from the isopropyl group.

Amide bond cleavage: Cleavage of the C(O)-N bond or the aryl-C(O) bond, leading to characteristic acylium ions.

McLafferty Rearrangement: Loss of propene via a six-membered transition state involving the transfer of a gamma-hydrogen from the isopropyl group to the carbonyl oxygen.

| m/z (for ⁷⁹Br) | Proposed Fragment Identity | Fragmentation Pathway |

| 255/257 | [C₁₁H₁₄BrNO]⁺ | Molecular Ion (M⁺) |

| 240/242 | [C₁₀H₁₁BrNO]⁺ | Loss of CH₃ radical from isopropyl group |

| 213/215 | [C₈H₇BrO]⁺ | Cleavage of C(O)-N bond, formation of 4-bromo-3-methylbenzoyl cation |

| 185/187 | [C₇H₆Br]⁺ | Loss of CO from the benzoyl cation |

| 156 | [C₇H₇O]⁺ | Loss of Br from the benzoyl cation (less likely) |

| 86 | [C₅H₁₂N]⁺ | Cleavage of aryl-C(O) bond with charge on the nitrogen-containing fragment |

| 44 | [C₂H₆N]⁺ | Further fragmentation of the isopropylamine (B41738) fragment |

Single-Crystal X-ray Diffraction for Solid-State Structure of this compound

While spectroscopic methods define the molecular connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the crystalline state. This technique yields precise bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in the crystal lattice.

Crystal Packing and Intermolecular Interactions in this compound

The solid-state architecture of this compound would be dictated by a network of intermolecular interactions. The most significant of these is expected to be hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This would likely lead to the formation of one-dimensional chains or tapes of molecules linked by N-H···O=C hydrogen bonds.

Other potential interactions influencing the crystal packing include:

Halogen Bonding: The bromine atom could act as a Lewis acidic site, interacting with Lewis basic sites like the carbonyl oxygen of a neighboring molecule (Br···O).

π-π Stacking: The aromatic rings could stack in a parallel-displaced or edge-to-face arrangement to maximize attractive forces.

C-H···π Interactions: The aliphatic C-H bonds of the isopropyl or methyl groups could interact with the electron-rich face of an adjacent benzene ring.

These interactions collectively determine the density, stability, and macroscopic properties of the crystalline material.

Conformational Analysis of this compound in the Crystalline State

The conformation of the molecule, or the spatial arrangement of its atoms, is defined by rotation around its single bonds. X-ray diffraction would provide precise values for the key torsion angles that describe the molecule's shape.

| Torsion Angle | Description | Expected Value Range (°) and Significance |

| C5-C4-C(O)-N | Defines the twist of the amide group relative to the benzene ring | A small angle (< 30°) would indicate significant conjugation between the ring and the amide π-system. |

| C4-C(O)-N-C(H) | Defines the planarity of the amide bond (omega angle) | Expected to be close to 180° (trans conformation), indicating the planarity of the amide linkage. |

| C(O)-N-C(H)-(CH₃)₂ | Describes the orientation of the isopropyl group | This angle would be influenced by steric hindrance and crystal packing forces. |

The conformation adopted in the solid state represents a low-energy state that balances intramolecular steric effects with the optimization of intermolecular interactions within the crystal lattice. This detailed structural information is invaluable for rationalizing the compound's physical properties and for computational modeling studies.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the synthesis of chiral derivatives of this compound and their subsequent analysis by Circular Dichroism (CD) spectroscopy. The chirality in such a molecule would typically be introduced by incorporating a chiral center, for instance, by using a chiral amine or through atropisomerism, which is a type of stereoisomerism resulting from hindered rotation around a single bond.

While the principles of CD spectroscopy are widely applied to determine the stereochemical features of chiral molecules, including many substituted benzamides, no specific experimental data, such as molar ellipticity [θ] or specific rotation [α], for chiral this compound derivatives are available in published research.

Consequently, as the synthesis and chiroptical characterization of such specific derivatives have not been reported, this section is not currently applicable. Further research would be required to synthesize enantiomerically pure forms of this compound derivatives and characterize their chiroptical properties using CD spectroscopy.

Computational and Theoretical Studies on N Isopropyl 4 Bromo 3 Methylbenzamide

Quantum Chemical Calculations of N-Isopropyl 4-bromo-3-methylbenzamide (B61047) (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By approximating the electron density of a system, DFT can provide accurate predictions of various molecular attributes.

Electronic Structure and Frontier Molecular Orbitals of N-Isopropyl 4-bromo-3-methylbenzamide

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity and electronic properties.

The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the bromine and nitrogen atoms due to their lone pairs of electrons. The LUMO, on the other hand, is anticipated to be distributed over the benzamide (B126) moiety, particularly the carbonyl group and the aromatic ring, which can act as electron-accepting regions. The presence of the electron-withdrawing bromine atom and the electron-donating methyl and isopropyl groups will influence the precise energy levels of these orbitals.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies for a Substituted Benzamide

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.8 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and based on typical values for similar aromatic amides. Actual values for this compound would require specific DFT calculations.

Predicted Spectroscopic Properties (NMR chemical shifts, IR frequencies, UV-Vis absorption)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding. By comparing the calculated shifts with experimental spectra, the assignment of signals to specific atoms within the molecule can be confirmed.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. These frequencies are associated with specific bond stretching, bending, and torsional motions. For instance, the characteristic C=O stretching frequency of the amide group, the N-H stretching and bending vibrations, and the aromatic C-H and C=C vibrations can be predicted.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied to unoccupied molecular orbitals, such as from the HOMO to the LUMO.

Illustrative Data Table: Predicted Vibrational Frequencies for a Substituted Benzamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2980-2850 |

| C=O Stretch | 1680 |

| C=C Stretch (Aromatic) | 1600-1450 |

Note: This data is illustrative and based on typical values for similar aromatic amides. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the N-isopropyl and amide groups allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

By systematically rotating the rotatable bonds, such as the C-N bond of the amide and the N-C bond of the isopropyl group, a potential energy surface can be generated. This energy landscape reveals the low-energy conformers (local minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature. The steric hindrance between the isopropyl group, the carbonyl oxygen, and the aromatic ring substituents (bromo and methyl groups) will play a significant role in determining the preferred conformation.

Molecular Dynamics Simulations of this compound in Solution and in Different Environments

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their movements and interactions with their surroundings.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute molecule and the surrounding solvent molecules.

In a polar solvent, such as water or ethanol, the solvent molecules can form hydrogen bonds with the amide group of this compound. These interactions can stabilize certain conformations over others. For instance, conformations that expose the N-H and C=O groups to the solvent may be favored. In a nonpolar solvent, intramolecular interactions and steric effects are likely to be the dominant factors in determining the molecular conformation. MD simulations can track the conformational changes over time and provide insights into the flexibility of the molecule in different solvent environments.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to investigate the interactions between multiple molecules of this compound, providing insights into its potential for self-assembly and aggregation.

In solution, molecules of this compound can interact with each other through various non-covalent forces, including hydrogen bonding between the amide groups (N-H···O=C), dipole-dipole interactions, and van der Waals forces. The aromatic rings can also engage in π-π stacking interactions. By simulating a system containing multiple solute molecules, the preferred modes of intermolecular association and the stability of any aggregates that may form can be studied. This is particularly relevant for understanding the behavior of the compound at higher concentrations.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound and Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the structural or property-based descriptors of a series of compounds with their physicochemical properties or biological activities. These models are instrumental in medicinal chemistry and materials science for predicting the characteristics of novel molecules, thereby streamlining the discovery and development process. For this compound and its analogues, QSPR studies can elucidate the molecular features that govern properties such as solubility, lipophilicity, and binding affinity to biological targets. By developing robust mathematical models, it becomes feasible to predict the properties of untested analogues, guiding the synthesis of compounds with desired characteristics.

The foundation of a QSPR model lies in the numerical representation of molecular structures through descriptors. These descriptors can be categorized based on their dimensionality, including 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., spatial conformation) descriptors. Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then employed to establish a correlative and predictive relationship between these descriptors and the property of interest. For benzamide derivatives, QSAR studies have been successfully applied to predict various biological activities, including anticonvulsant properties. nih.gov

Molecular Connectivity Indices (Chi Indices) , developed by Randic and further elaborated by Kier and Hall, are among the most prevalent topological descriptors. They quantify the degree of branching or connectivity within a molecule. The calculation begins with assigning a delta (δ) value to each non-hydrogen atom, which represents the number of non-hydrogen atoms it is bonded to. The first-order simple connectivity index (¹χ) is calculated by summing the reciprocal of the square root of the product of delta values for all adjacent non-hydrogen atom pairs. Higher-order and valence-corrected chi indices (χv) can also be calculated to account for heteroatoms and unsaturation. In QSAR studies of substituted benzamides, molecular connectivity indices have been shown to be significant predictors of biological activity.

Kier's Shape Indices (Kappa Indices) are another set of topological descriptors that provide information about different aspects of a molecule's shape. The first-order kappa index (κ₁) is related to the number of atoms in the molecule and its cyclicity, while the second-order kappa index (κ₂) provides a measure of the molecule's spatial density or "starness." These indices are calculated based on the number of paths of a certain length within the molecular graph.

To illustrate the application of these descriptors, a hypothetical QSPR study on a series of analogues of this compound is presented. The table below shows calculated topological descriptors for the parent compound and four hypothetical analogues where the bromo substituent is replaced by other halogens or a nitro group.

| Compound | Substituent (R) | Molecular Weight | First-Order Connectivity Index (¹χ) | First-Order Kier's Shape Index (κ₁) |

|---|---|---|---|---|

| This compound | -Br | 256.14 | 5.872 | 12.34 |

| Analogue 1 | -F | 195.24 | 5.798 | 12.11 |

| Analogue 2 | -Cl | 211.69 | 5.851 | 12.28 |

| Analogue 3 | -I | 303.14 | 5.915 | 12.45 |

| Analogue 4 | -NO₂ | 222.24 | 6.103 | 12.67 |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the concept of topological descriptors in QSPR studies.

In a typical QSPR model, variations in these indices across a series of compounds would be correlated with an experimentally determined property. For instance, an increase in the first-order connectivity index (¹χ) might correlate with increased lipophilicity, providing a predictive tool for designing compounds with specific partitioning behavior.

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity and intermolecular interaction patterns. The MEP is mapped onto a constant electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential, respectively.

For this compound, an MEP surface analysis would reveal several key features:

Negative Potential: A region of strong negative potential (red) would be localized around the carbonyl oxygen atom of the amide group. This is due to the high electronegativity of the oxygen and the presence of its lone pair electrons, making it a primary site for hydrogen bond acceptance. The delocalized π-electrons of the aromatic ring would also create a region of negative potential above and below the plane of the ring.

Positive Potential: A significant region of positive potential (blue) would be associated with the amide hydrogen (N-H). This makes the amide proton a potent hydrogen bond donor. Additionally, computational studies on halogenated benzenes have identified a region of positive potential on the halogen atom, opposite to the C-X bond, known as a "sigma-hole." This positive cap on the bromine atom in this compound could facilitate halogen bonding, a type of non-covalent interaction.

The table below provides a qualitative summary of the expected charge distribution and electrostatic potential across the different functional moieties of this compound.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Primary site for hydrogen bond donation and electrophilic attack. |

| Amide Hydrogen (N-H) | Strongly Positive (Blue) | Primary site for hydrogen bond acceptance. |

| Aromatic Ring (π-system) | Negative (Yellow/Red) | Can engage in π-π stacking and interactions with cations. |

| Bromine Atom (σ-hole) | Positive (Blue) | Can act as a halogen bond donor. |

| Isopropyl and Methyl Groups | Neutral/Slightly Positive (Green/Light Blue) | Contribute to the molecule's steric profile and lipophilicity. |

Understanding the electrostatic potential surface and charge distribution is crucial for predicting how this compound will interact with biological targets, such as enzymes or receptors. The specific arrangement of positive and negative regions dictates the preferred orientation of the molecule within a binding pocket and the types of non-covalent interactions it can form.

Chemical Reactivity and Transformation Pathways of N Isopropyl 4 Bromo 3 Methylbenzamide

Reactions Involving the Bromine Moiety on the Benzene (B151609) Ring

The carbon-bromine bond on the benzene ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionalization is predominantly achieved through metal-catalyzed cross-coupling reactions, with other pathways such as nucleophilic aromatic substitution and reductive debromination also being chemically relevant.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl Bromide Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise formation of C-C bonds. wikipedia.org Aryl bromides, such as N-Isopropyl 4-bromo-3-methylbenzamide (B61047), are common and effective electrophilic partners in these reactions due to their favorable reactivity and stability.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to form biaryl structures. For N-Isopropyl 4-bromo-3-methylbenzamide, a Suzuki coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to give the final product and regenerate the catalyst. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Note: This table presents generalized conditions and examples for aryl bromides analogous to the subject compound, as specific data for this compound is not readily available in the literature.

| Aryl Bromide Partner | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |

| ortho-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | nih.gov |

| 4-Bromobenzamide | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene | 90 | High | nih.gov |

| 4-Bromobenzaldehyde | Styreneboronic acid | Pd(OAc)₂ (2), P(o-tol)₃ (4) | K₂CO₃ | DMF | 100 | 92 | nih.gov |

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base (commonly a tertiary amine), would result in the formation of a new C-C bond at the C4 position of the benzene ring. libretexts.orgmdpi.com The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The Sonogashira coupling is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would produce a 4-alkynyl-3-methyl-N-isopropylbenzamide. Copper-free variants of the Sonogashira reaction have also been developed. nih.gov

Table 2: Typical Catalysts and Conditions for Heck and Sonogashira Reactions Note: This table provides general conditions for reactions involving aryl bromides, illustrating the expected transformations for this compound.

| Reaction | Alkene/Alkyne Partner | Catalyst System | Base | Solvent | Ref. |

| Heck | Styrene | Pd(OAc)₂ / Ligand | Et₃N or K₂CO₃ | DMF or NMP | organic-chemistry.orgmdpi.com |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaHCO₃ | DMF | nih.gov |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | THF or DMF | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Trimethylsilylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the ring is not strongly activated for SNAr. The methyl group is weakly electron-donating, and the N-isopropylbenzamide group is a deactivating group but is not as powerfully electron-withdrawing as a nitro group. Therefore, this compound would be expected to be largely unreactive towards typical SNAr reactions under standard conditions. Reaction would likely require extremely strong nucleophiles (like NaNH₂) and harsh conditions, which may proceed through an alternative elimination-addition (benzyne) mechanism. youtube.com

Reductive Debromination and Hydrogenation Studies

The bromine atom on the aromatic ring can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is valuable for synthesizing the corresponding debrominated analogue, N-Isopropyl-3-methylbenzamide.

A common and efficient method for this is catalytic hydrogenation. This process typically involves reacting the aryl bromide with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HBr byproduct.

Another approach is the use of hydride reducing agents. While powerful hydrides like lithium aluminum hydride can reduce the amide group (see section 5.2.2), other conditions or milder reagents can be employed for selective dehalogenation.

Reactivity of the Amide Linkage in this compound

The secondary amide linkage in this compound is a robust functional group, but it can undergo several important transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions under Various Conditions

Hydrolysis: Amide hydrolysis involves the cleavage of the carbon-nitrogen bond to yield a carboxylic acid and an amine. This reaction can be promoted under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis: Under strong acidic conditions (e.g., aqueous HCl or H₂SO₄ and heat), the amide carbonyl is protonated, rendering it more susceptible to nucleophilic attack by water. The products of this reaction would be 4-bromo-3-methylbenzoic acid and isopropylammonium salt.

Base-promoted hydrolysis: In the presence of a strong base (e.g., aqueous NaOH and heat), the hydroxide (B78521) ion directly attacks the amide carbonyl carbon. Subsequent protonation of the resulting amine and carboxylate during workup yields 4-bromo-3-methylbenzoic acid and isopropylamine (B41738). Kinetic studies on similar N-substituted amides have shown that the reaction rate is influenced by steric and electronic effects of the substituents. researchgate.net

Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. The direct transamidation of a stable secondary amide like this compound is challenging due to the stability of the amide bond. nih.gov However, methods have been developed that utilize metal catalysts or activation of the amide nitrogen to facilitate this exchange under milder conditions. organic-chemistry.orglookchem.com For example, reacting this compound with a high boiling point primary amine at elevated temperatures, potentially with a catalyst, could lead to the formation of a new amide and the release of isopropylamine.

Reduction of the Amide Carbonyl Group

The carbonyl group of the amide can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful hydride-donating reagents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). ncert.nic.in

The reaction of this compound with LiAlH₄ in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would yield the corresponding secondary amine, N-isopropyl-(4-bromo-3-methylbenzyl)amine. This reaction is a highly effective method for converting amides into amines. It is important to note that LiAlH₄ is a very strong reducing agent and typically does not reduce the aryl bromide moiety under standard conditions. nih.gov

Table 3: Reduction of N-Isopropylbenzamide Analogs to Amines Note: This table shows data for the reduction of various N-isopropylbenzamides using a Tf₂O/NaBH₄ system, which functions as an alternative to LiAlH₄ for amide reduction. Yields are representative of this class of compounds.

| Amide Substrate | Product Amine | Yield (%) | Ref. |

| N-Isopropylbenzamide | N-Isopropylbenzylamine | 74 | rsc.org |

| N-Isopropyl-4-methylbenzamide | N-Isopropyl-(4-methylbenzyl)amine | 67 | rsc.org |

| N-Isopropyl-4-methoxybenzamide | N-Isopropyl-(4-methoxybenzyl)amine | 71 | rsc.org |

| N-Isopropyl-4-chlorobenzamide | N-Isopropyl-(4-chlorobenzyl)amine | 73 | rsc.org |

Functionalization and Modification of the Methyl Group on the Benzene Ring

The methyl group attached to the benzene ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to reaction than those of a typical alkyl group. libretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzyl (B1604629) radical or carbocation that can form at this position. chemistrysteps.com

A primary pathway for functionalizing the methyl group is through free-radical halogenation, most commonly benzylic bromination. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. libretexts.orgchemistrysteps.com NBS is favored as it provides a low, constant concentration of bromine (Br₂), which promotes selective substitution at the benzylic position over addition to the aromatic ring. chemistrysteps.com The reaction proceeds via a radical chain mechanism, leading to the formation of 4-bromo-3-(bromomethyl)-N-isopropylbenzamide.

The resulting benzylic bromide is a versatile intermediate. As a substituted alkyl halide, it is amenable to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the introduction of a wide array of functional groups. For instance, hydrolysis can yield the corresponding benzyl alcohol, reaction with cyanide can introduce a nitrile group (which can be further hydrolyzed to a carboxylic acid), and reaction with alkoxides can form ethers.

The table below summarizes key transformations starting from the methyl group.

| Transformation | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or peroxide | 4-bromo-3-(bromomethyl)-N-isopropylbenzamide | Free-Radical Substitution |

| Benzylic Hydroxylation (from bromide) | H₂O, mild base (e.g., NaHCO₃) | 4-bromo-3-(hydroxymethyl)-N-isopropylbenzamide | Nucleophilic Substitution |

| Benzylic Cyanation (from bromide) | NaCN or KCN | 2-(4-bromo-3-(N-isopropylcarbamoyl)phenyl)acetonitrile | Nucleophilic Substitution |

| Benzylic Alkoxylation (from bromide) | NaOR (Sodium Alkoxide) | 4-bromo-3-(alkoxymethyl)-N-isopropylbenzamide | Nucleophilic Substitution |

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring of this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the three existing substituents: the methyl group (-CH₃), the bromine atom (-Br), and the N-isopropylcarboxamide group (-CONH-iPr).

The directing influence of each group is as follows:

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through an electron-donating inductive effect. wikipedia.orglibretexts.org Relative to the methyl group at C3, this directs substitution to positions C2, C4 (blocked), and C6.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho and para directors because of an electron-donating resonance effect involving their lone pairs. libretexts.orgmasterorganicchemistry.com Relative to the bromine at C4, this directs substitution to positions C3 (blocked) and C5.

N-isopropylcarboxamide Group (-CONH-iPr): The amide group, when attached to the ring via its carbonyl carbon, is a deactivating group and a meta director. libretexts.orgmasterorganicchemistry.com The carbonyl group strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and directing incoming electrophiles away from the ortho and para positions. libretexts.org Relative to the amide at C1, this directs substitution to positions C3 (blocked) and C5.

Considering the combined influence, the available positions for substitution are C2, C5, and C6.

Position C5: This position is targeted by both the bromo (ortho) and amide (meta) groups. However, it is also para to the activating methyl group. The powerful deactivating nature of the amide group is expected to significantly reduce the reactivity at this position.

Positions C2 and C6: These positions are ortho to the activating methyl group. The amide group does not strongly influence these positions as they are ortho to it, a disfavored position for a meta-director. Between C2 and C6, C6 is subject to greater steric hindrance from the adjacent bulky N-isopropylamide group.

Therefore, electrophilic attack is most likely to occur at the C2 position , which is activated by the methyl group and is sterically more accessible than C6. Position C5 is a less likely but possible site of substitution.

The following table outlines potential EAS reactions.

| Reaction | Reagent(s) | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | N-Isopropyl 4-bromo-3-methyl-2-nitrobenzamide |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | Br⁺ | N-Isopropyl 2,4-dibromo-3-methylbenzamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(N-isopropylcarbamoyl)-5-bromo-6-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | Reaction is unlikely due to the strongly deactivating amide group. |

Oxidation and Reduction Chemistry of this compound

The molecule possesses several sites that can undergo oxidation or reduction under appropriate conditions.

Oxidation: The most susceptible site for oxidation is the benzylic methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group completely to a carboxylic acid. rsc.org This transformation would yield 4-bromo-2-(N-isopropylcarbamoyl)benzoic acid. It is also possible to achieve a partial oxidation to the aldehyde stage using specific reagents like chromyl chloride (CrO₂Cl₂) in a nonpolar solvent, a transformation known as the Etard reaction. ncert.nic.in The aromatic ring itself is generally resistant to oxidation due to its stability, and harsh conditions required for its oxidation would likely degrade the rest of the molecule.

Reduction: Several functional groups in the molecule can be targeted for reduction.

Amide Reduction: The amide functional group is resistant to catalytic hydrogenation but can be reduced to an amine using powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄). ncert.nic.in This reaction would convert the N-isopropylbenzamide moiety into a secondary amine, yielding (4-bromo-3-methylbenzyl)(isopropyl)amine.

Catalytic Dehalogenation: The carbon-bromine bond can be cleaved via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst, often on carbon, Pd/C) in the presence of a base. This process, known as hydrodehalogenation, would replace the bromine atom with a hydrogen atom to give N-isopropyl-3-methylbenzamide.

Aromatic Ring Reduction: The benzene ring can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature or using more active catalysts like rhodium on carbon (Rh/C) can reduce the aromatic ring to a cyclohexane (B81311) ring. Alternatively, a Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) would yield a non-aromatic diene.

The table below details plausible oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Affected Group | Product |

|---|---|---|---|

| Side-Chain Oxidation (Full) | KMnO₄, H₂O, heat | Methyl (-CH₃) | 4-bromo-2-(N-isopropylcarbamoyl)benzoic acid |

| Side-Chain Oxidation (Partial) | CrO₂Cl₂ then H₂O | Methyl (-CH₃) | 4-bromo-3-formyl-N-isopropylbenzamide |

| Amide Reduction | 1. LiAlH₄ / 2. H₂O | Amide (-CONH-) | (4-bromo-3-methylbenzyl)(isopropyl)amine |

| Hydrodehalogenation | H₂, Pd/C, base (e.g., NaOH) | Bromo (-Br) | N-isopropyl-3-methylbenzamide |

Synthesis and Characterization of N Isopropyl 4 Bromo 3 Methylbenzamide Derivatives and Analogues

Structural Modifications at the N-Isopropyl Side Chain

The N-isopropyl group of N-Isopropyl 4-bromo-3-methylbenzamide (B61047) can be synthetically altered to explore the impact of different alkyl substituents on the compound's properties. Standard amidation reactions provide a versatile route to such derivatives. The general synthesis involves the reaction of 4-bromo-3-methylbenzoyl chloride with a range of primary and secondary amines.

The synthesis would typically proceed by first converting 4-bromo-3-methylbenzoic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-3-methylbenzoyl chloride is then reacted with the desired amine (e.g., tert-butylamine, cyclopropylamine, or sec-butylamine) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion.

Table 1: N-Alkyl Analogues of 4-bromo-3-methylbenzamide

| Compound Name | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Isopropyl 4-bromo-3-methylbenzamide | Isopropyl | C₁₁H₁₄BrNO | 256.14 |

| 4-Bromo-N-tert-butyl-3-methylbenzamide | tert-Butyl | C₁₂H₁₆BrNO | 270.17 cymitquimica.com |

| 4-Bromo-N-cyclopropyl-3-methylbenzamide | Cyclopropyl | C₁₁H₁₂BrNO | 268.13 |

| 4-Bromo-N-sec-butyl-benzamide | sec-Butyl | C₁₁H₁₄BrNO | 256.14 sigmaaldrich.com |

Variations in Halogen Substituents and Positions on the Benzene (B151609) Ring

Systematic variation of the halogen substituent on the benzene ring of N-isopropyl benzamides can be achieved through the synthesis of the corresponding halogenated benzoic acids. For instance, to replace the bromine at the 4-position with chlorine or iodine, one would start with 4-chloro-3-methylbenzoic acid or 4-iodo-3-methylbenzoic acid, respectively. These precursors can then be converted to their corresponding N-isopropyl amides using the amidation methodology described previously.

The synthesis of polysubstituted benzamides where the position of the halogen is altered, or multiple halogens are introduced, requires specific regioselective halogenation strategies. The directing effects of the existing substituents on the benzene ring will govern the position of the incoming halogen. For example, the methyl group is an ortho-, para-director, while the amide group is a meta-director.

Commercially available examples such as N-Isopropyl 3-bromo-4-fluorobenzamide (B1271551) cymitquimica.com and N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623) chemicalregister.com indicate that a variety of halogenated and otherwise substituted analogues have been synthesized. Characterization would rely on spectroscopic methods to confirm the identity and purity of the products.

Table 2: Halogenated and Positionally Varied Analogues

| Compound Name | Substituents | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Isopropyl 4-chloro-3-methylbenzamide | 4-Chloro, 3-Methyl | C₁₁H₁₄ClNO | 211.69 |

| N-Isopropyl 4-iodo-3-methylbenzamide | 4-Iodo, 3-Methyl | C₁₁H₁₄INO | 303.14 |

| N-Isopropyl 3-bromo-4-fluorobenzamide | 3-Bromo, 4-Fluoro | C₁₀H₁₁BrFNO | 260.10 |

| N-Isopropyl 4-bromo-2-methoxybenzamide | 4-Bromo, 2-Methoxy | C₁₁H₁₄BrNO₂ | 272.14 chemicalregister.com |

Exploration of Different Alkyl Groups and Functionalities on the Benzene Ring

The synthetic versatility of the benzamide (B126) scaffold allows for the introduction of a wide range of alkyl groups and other functionalities onto the benzene ring. This can be achieved either by starting with appropriately substituted benzoic acid precursors or by post-synthetic modification of the this compound molecule.

For instance, starting with 4-bromo-3-ethylbenzoic acid would yield N-isopropyl-4-bromo-3-ethylbenzamide. The introduction of functional groups like a trifluoromethyl or a methoxy (B1213986) group can be accomplished by using precursors such as 4-bromo-3-(trifluoromethyl)benzoic acid or 4-bromo-3-methoxybenzoic acid. The commercial availability of N-Isopropyl 4-bromo-3-(trifluoromethyl)benzamide (B2459063) bldpharm.com and N-Isopropyl 4-bromo-3-methoxybenzamide (B62722) sinfoochem.com supports the feasibility of these synthetic routes.

Post-synthetic modifications could involve cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, at the C-Br bond to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions would significantly expand the diversity of accessible derivatives.

Table 3: Analogues with Varied Benzene Ring Substituents

| Compound Name | Substituents | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Isopropyl 4-bromo-3-ethylbenzamide | 4-Bromo, 3-Ethyl | C₁₂H₁₆BrNO | 270.17 |

| N-Isopropyl 4-bromo-3-(trifluoromethyl)benzamide | 4-Bromo, 3-Trifluoromethyl | C₁₁H₁₁BrF₃NO | 324.11 |

| N-Isopropyl 4-bromo-3-methoxybenzamide | 4-Bromo, 3-Methoxy | C₁₁H₁₄BrNO₂ | 272.14 sinfoochem.com |

Heterocyclic Analogues Derived from the N-Isopropyl Benzamide Scaffold

The N-isopropyl benzamide scaffold can serve as a starting point for the synthesis of various heterocyclic analogues. Intramolecular cyclization reactions are a common strategy to form fused heterocyclic systems. For example, treatment of N-allyl benzamides with an iodine(III)-based catalyst can lead to the stereoselective oxidative cyclization to form oxazolines. organic-chemistry.org While this specific reaction has not been reported for this compound, it represents a potential pathway to novel heterocyclic structures.

Another approach could involve the conversion of the amide functionality into a thioamide, followed by cyclization reactions to form thiazole-containing heterocycles. The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.gov A multi-step synthetic route could potentially transform the this compound into a suitable precursor for benzimidazole (B57391) formation. For instance, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been shown to produce 3-(imino)isoindolin-1-ones, demonstrating a pathway for intramolecular C-N bond formation. mdpi.com

The synthesis of such heterocyclic analogues would require careful planning of multi-step reaction sequences and optimization of reaction conditions. Characterization would be crucial to confirm the formation of the desired heterocyclic ring systems.

Table 4: Potential Heterocyclic Analogues

| Heterocyclic Core | General Structure | Potential Synthetic Precursor |

| Oxazoline | Fused to the benzene ring | N-allyl-4-bromo-3-methylbenzamide |

| Thiazole | Fused to the benzene ring | N-isopropyl-4-bromo-3-methylthiobenzamide |

| Benzimidazole | Fused to the benzene ring | Modified N-isopropyl-4-bromo-3-methylbenzamide |

| Isoindolinone | Fused to the benzene ring | N-isopropyl-2,4-dibromo-3-methylbenzamide |

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)

The introduction of chirality into this compound derivatives can lead to compounds with specific three-dimensional arrangements, which can be of interest for various applications. One approach to generating chiral benzamides is through the synthesis of atropisomers. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of ortho-substituted benzamides, the rotation around the aryl-carbonyl bond can be restricted, leading to stable, isolable enantiomers.

A reported method for the enantioselective synthesis of atropisomeric benzamides involves a peptide-catalyzed bromination of a benzamide precursor. nih.govacs.org This approach utilizes a simple tetrapeptide catalyst to control the stereochemistry of the bromination reaction, leading to enantioenriched products. While this specific methodology has not been applied to this compound, it presents a viable strategy for the asymmetric synthesis of its ortho-halogenated derivatives.

For instance, starting with N-isopropyl-3-methylbenzamide, a peptide-catalyzed bromination could potentially introduce a bromine atom at the 2- or 6-position, creating a chiral axis and resulting in an atropisomeric product. The efficiency and enantioselectivity of such a reaction would need to be experimentally determined. Subsequent regioselective transformations of the resulting polyhalogenated benzamides could then be used to generate a library of homochiral derivatives. nih.gov

Another avenue for introducing chirality is through the use of a chiral amine in the initial amidation step. For example, if a chiral amine, such as (R)- or (S)-1-phenylethylamine, were used instead of isopropylamine (B41738), a chiral center would be incorporated into the molecule.

The characterization of chiral derivatives would require specialized techniques such as chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the enantiomers, and circular dichroism (CD) spectroscopy to study their chiroptical properties.

Advanced Research Applications of N Isopropyl 4 Bromo 3 Methylbenzamide and Its Derivatives Non Biological Focus

N-Isopropyl 4-bromo-3-methylbenzamide (B61047) as a Precursor in Materials Science

The presence of a reactive halogen and a rigid aromatic core makes N-Isopropyl 4-bromo-3-methylbenzamide an attractive starting material for the synthesis of advanced functional materials.

The bromo-functional group on the phenyl ring of this compound can serve as a handle for various polymerization reactions. For instance, it can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These polymers, incorporating the benzamide (B126) moiety, could exhibit interesting photophysical or electronic properties. The isopropyl and methyl substituents would likely enhance the solubility of the resulting polymers, a crucial factor for their processability into thin films for electronic devices.

Furthermore, under appropriate conditions, the amide group could participate in condensation polymerization, leading to the formation of polyamides with unique structural features imparted by the bromo and methyl substituents. The interplay between the rigid aromatic backbone and the flexible isopropyl groups could lead to polymers with tailored thermal and mechanical properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Site | Potential Co-monomer | Resulting Polymer Class | Potential Properties |

|---|---|---|---|---|

| Suzuki Coupling | C-Br | Aryl boronic acid | Conjugated Polymer | Enhanced solubility, specific electronic and optical properties |

| Stille Coupling | C-Br | Organostannane | Conjugated Polymer | Tunable bandgap, potential for use in organic electronics |

| Heck Coupling | C-Br | Alkene | Phenyl-vinylene Polymer | Photoluminescent, potential for light-emitting applications |

In the context of Metal-Organic Frameworks (MOFs), this compound could be envisioned as a precursor to a linker molecule. The bromo group could be converted to a carboxylic acid or another functional group capable of strongly coordinating to metal nodes. The benzamide portion of the molecule would then form the structural backbone of the linker, and the isopropyl and methyl groups would decorate the pores of the resulting MOF, influencing its size, shape, and chemical environment. This could be a strategy for creating MOFs with tailored porosity and functionality for applications in gas storage or separation.

Supramolecular Chemistry Applications of this compound

The ability of the amide group to form robust hydrogen bonds is a key feature that can be exploited in supramolecular chemistry.

Benzamide derivatives are well-known to self-assemble into various supramolecular structures, such as tapes, ribbons, and gels, through intermolecular N-H···O=C hydrogen bonding. bohrium.comresearchgate.net this compound is expected to exhibit similar behavior. The specific nature of the self-assembled structures would be influenced by the steric hindrance from the isopropyl group and the electronic effects of the bromo and methyl substituents. These assemblies could find applications in the development of new soft materials, such as organogels with stimuli-responsive properties. The presence of the bromo group also opens up the possibility of halogen bonding as an additional non-covalent interaction to direct the self-assembly process.

Table 2: Potential Self-Assembled Structures and Driving Forces for this compound

| Supramolecular Structure | Primary Driving Force | Secondary Interactions | Potential Application |

|---|---|---|---|

| 1D Chains/Tapes | N-H···O=C Hydrogen Bonding | π-π stacking, Halogen bonding | Anisotropic conductive materials (after doping) |

| Organogels | Entanglement of fibrous aggregates | van der Waals forces | Smart materials, drug delivery matrices |

While this compound itself is not a pre-organized host molecule, it can be incorporated into larger macrocyclic or cage-like structures. The benzamide unit can provide a rigid component and hydrogen bonding sites for guest recognition. For example, a calixarene (B151959) or a cyclophane could be functionalized with this benzamide derivative. The aromatic cavity of such a host could bind suitable guest molecules, with the amide group providing an additional point of interaction, leading to enhanced binding affinity and selectivity. The bromo and methyl groups would modify the electronic and steric properties of the binding pocket.

Role of this compound in Catalysis (e.g., as a Chiral Auxiliary or Ligand Component)

The application of benzamide derivatives in catalysis is an emerging area of research. While there are no specific reports on the use of this compound in catalysis, its structure suggests potential roles.

If the molecule were to be resolved into its enantiomers (in a scenario where a chiral center is introduced), the resulting chiral benzamide could potentially act as a chiral auxiliary. By temporarily attaching it to a prochiral substrate, it could direct the stereochemical outcome of a subsequent reaction.

More plausibly, this compound could serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The bromo group can be functionalized, for example, by lithiation followed by reaction with a chlorophosphine to introduce a phosphine (B1218219) ligand. The resulting phosphine-benzamide ligand could then be used in a variety of catalytic reactions, such as cross-coupling or asymmetric hydrogenation. The amide moiety could potentially act as a hemilabile coordinating group, which can reversibly bind to the metal center, influencing the catalytic activity and selectivity. The steric bulk of the isopropyl group and the electronic nature of the substituents on the aromatic ring would be expected to have a significant impact on the performance of the catalyst.

This compound as an Analytical Standard or Probe in Chemical Analysis

In the realm of advanced chemical research, the utility of a compound is often extended beyond its primary application to serve as a critical tool in analytical chemistry. This compound, while being a significant intermediate in various synthetic pathways, also possesses the characteristics necessary for its application as an analytical standard or a chemical probe in non-biological contexts. Such applications are fundamental to ensuring the quality, purity, and characterization of chemical substances and materials.

Analytical reference standards are highly purified and well-characterized compounds used as a benchmark for qualitative and quantitative analysis. pharmiweb.comscioninstruments.com They are indispensable for the calibration of analytical instruments, the validation of new analytical methods, and for routine quality control. pharmiweb.comsynthinkchemicals.com The role of a chemical probe in a non-biological context, although less common than in life sciences, involves using a small molecule to investigate the properties or composition of a material or a chemical system.

The utility of this compound in these roles stems from its stable and well-defined chemical structure, which allows for reliable and reproducible results in various analytical techniques. As a reference standard, it would typically be synthesized to a high degree of purity, often exceeding 99.5%, and thoroughly characterized using a suite of orthogonal analytical methods to confirm its identity and purity. eurofins.com

Application as a Reference Standard